molecular formula C7H11Cl3N2OS2 B1229519 N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester

N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester

Cat. No.: B1229519
M. Wt: 309.7 g/mol
InChI Key: DFTATZQBDBNHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester is an organonitrogen compound and an organosulfur compound.

Scientific Research Applications

Carboxyl Protection in Peptide Synthesis

The 2,2,2-trichloroethyl esters, including variants of N,N-dimethylcarbamodithioic acid, have been utilized in peptide synthesis. Specifically, these esters offer a method for carboxyl protection. Marinier et al. (1973) demonstrated the synthesis of N-carbobenzoxy-peptide trichloroethyl esters, highlighting the efficacy of the 2,2,2-trichloroethyl group in peptide synthesis for carboxyl protection (Marinier, Kim, & Navarre, 1973).

Selective Cleavage of Ester Linkages

The selective cleavage of 2,2,2-trichloroethyl ester linkages is a critical process in organic synthesis. Chung et al. (1982) explored this in the presence of a phthalimido group, providing insights into the reductive cleavage methods (Chung, Meang, & Kim, 1982).

Synthesis of Nitroacetamides

N-Arylsulfonyl carbonimidodithioic acid dimethyl ester, a compound related to N,N-dimethylcarbamodithioic acid, has been utilized in the synthesis of nitroacetamides. Maybhate et al. (1991) discussed the generation of nitroenamines and their subsequent hydrolysis into N-arylsulfonyl-2-nitro-acetamides (Maybhate, Deshmukh, & Rajappa, 1991).

Reductive Cleavage with Sodium Telluride

The reductive cleavage of 2,2,2-trichloroethyl esters has also been achieved using sodium telluride. This method, researched by Blay et al. (1998), is notable for its compatibility with other functional groups, broadening the application in organic synthesis (Blay, Cardona, García, García, & Pedro, 1998).

Properties

Molecular Formula

C7H11Cl3N2OS2

Molecular Weight

309.7 g/mol

IUPAC Name

(1-acetamido-2,2,2-trichloroethyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C7H11Cl3N2OS2/c1-4(13)11-5(7(8,9)10)15-6(14)12(2)3/h5H,1-3H3,(H,11,13)

InChI Key

DFTATZQBDBNHLQ-UHFFFAOYSA-N

SMILES

CC(=O)NC(C(Cl)(Cl)Cl)SC(=S)N(C)C

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)SC(=S)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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